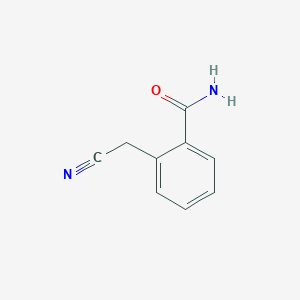![molecular formula C20H30OSi2 B13956111 (2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane CAS No. 59164-25-9](/img/structure/B13956111.png)
(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane is a chemical compound with the molecular formula C20H30OSi2 and a molecular weight of 342.62 g/mol . This compound is known for its unique structure, which includes methoxy and trimethylsilyl groups attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of (2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane involves several steps. One common method includes the reaction of 2-(trimethylsilyl)benzyl chloride with 2-methoxyphenylmagnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phenolic or quinone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trimethylsilyl groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of (2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane involves its interaction with molecular targets such as enzymes and receptors. The methoxy and trimethylsilyl groups play a crucial role in modulating its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing processes such as signal transduction and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane can be compared with other similar compounds, such as:
(2-(Trimethylsilyl)phenyl)methanol: This compound lacks the methoxy group, which significantly alters its chemical properties and reactivity.
(2-(Methoxyphenyl)methyl)trimethylsilane: This compound has a similar structure but differs in the position of the methoxy group, affecting its overall stability and reactivity.
(2-(Trimethylsilyl)phenyl)trimethylsilane: This compound lacks the methoxy group and has two trimethylsilyl groups, making it more hydrophobic and less reactive in certain reactions.
Eigenschaften
CAS-Nummer |
59164-25-9 |
|---|---|
Molekularformel |
C20H30OSi2 |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
[2-[methoxy-(2-trimethylsilylphenyl)methyl]phenyl]-trimethylsilane |
InChI |
InChI=1S/C20H30OSi2/c1-21-20(16-12-8-10-14-18(16)22(2,3)4)17-13-9-11-15-19(17)23(5,6)7/h8-15,20H,1-7H3 |
InChI-Schlüssel |
AIJFWKIEWFJHTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=C1[Si](C)(C)C)C2=CC=CC=C2[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


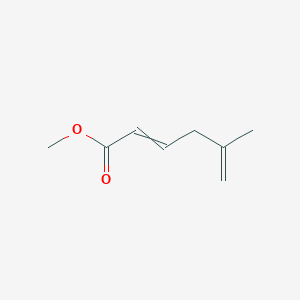
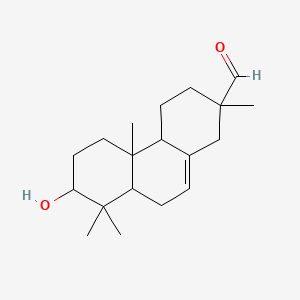
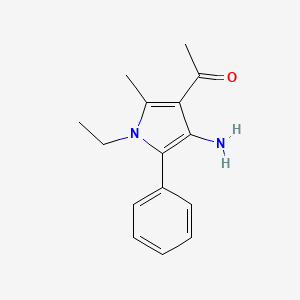
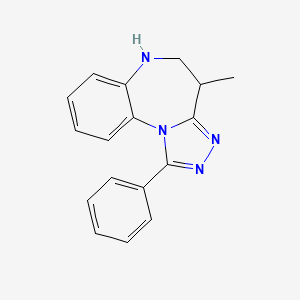
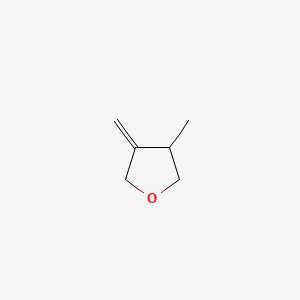
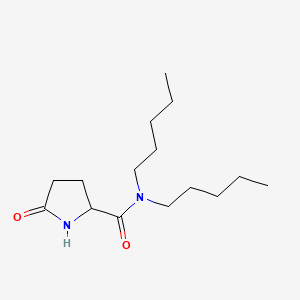
![4,6,6-trimethyl-3-[4-methyl-3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]-1H-pyrimidine-2-thione](/img/structure/B13956061.png)

![3-(2-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13956067.png)
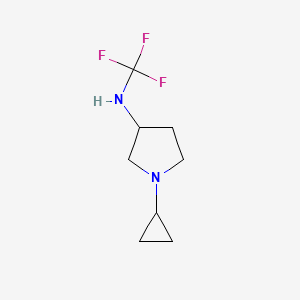

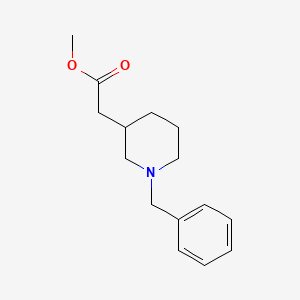
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B13956101.png)
